molecular formula C20H15Br2NO5 B307519 4-{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE

4-{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE

Cat. No.: B307519
M. Wt: 509.1 g/mol
InChI Key: NWFYNKFCVMLWSV-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4-{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    5-Bromoindole: A halogenated indole derivative with distinct properties.

Uniqueness

4-{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15Br2NO5

Molecular Weight

509.1 g/mol

IUPAC Name

[4-[(Z)-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)methyl]-5-bromo-2-methoxyphenyl] acetate

InChI

InChI=1S/C20H15Br2NO5/c1-10(24)23-17-5-4-13(21)8-14(17)15(20(23)26)6-12-7-18(27-3)19(9-16(12)22)28-11(2)25/h4-9H,1-3H3/b15-6-

InChI Key

NWFYNKFCVMLWSV-UUASQNMZSA-N

SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C(=CC3=CC(=C(C=C3Br)OC(=O)C)OC)C1=O

Isomeric SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)/C(=C/C3=CC(=C(C=C3Br)OC(=O)C)OC)/C1=O

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C(=CC3=CC(=C(C=C3Br)OC(=O)C)OC)C1=O

Origin of Product

United States

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